molecular formula C7H5F3NNaO3 B3039757 (E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium CAS No. 1311283-96-1

(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium

Cat. No. B3039757
CAS RN: 1311283-96-1
M. Wt: 231.1 g/mol
InChI Key: STEKPLGHRINIQW-FXRZFVDSSA-M
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced techniques such as X-ray crystallography . Unfortunately, specific structural data for this compound is not available in the literature.

Scientific Research Applications

Synthesis and Aromatization in Heterocyclic Chemistry

The compound has been utilized in the synthesis of heterocyclic compounds, such as 2-amino-3-cyano-1-ethoxycarbonyl-4, 5-dihydropyrrole and its derivatives. These compounds have shown potential in dehydrogenation to corresponding pyrroles, indicating its significance in heterocyclic chemistry and synthesis of pyrrole-based structures (Sonoda, Kuriyama, Tomioka, & Yamazaki, 1982).

Luminescence Properties in Coordination Chemistry

Research on the luminescence properties of structures built from related cyano and ethoxycarbonyl compounds with alkali metals, including sodium, has been conducted. These studies highlight the importance of these compounds in understanding the relationship between chemical structure and luminescence properties, useful in material science and optical applications (Tafeenko, Gurskiy, Baranov, Kaisarova, & Aslanov, 2009).

Catalytic and Synthetic Applications

The compound and its derivatives have been explored in various synthetic and catalytic processes. For example, the cathodic desulfonylation of similar ethoxycarbonyl compounds in organic synthesis shows the potential for this class of compounds in synthetic organic chemistry, particularly in the formation of cinnamates and other organic molecules (Kunugi & Abe, 1988).

Potential in Pharmaceutical Chemistry

Although specific applications in pharmaceutical chemistry are not directly linked to (E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium, related compounds have been synthesized and evaluated for potential pharmaceutical applications. For instance, the synthesis of certain nicotinic acid derivatives for antihyperlipidemic activity showcases the broader relevance of this class of compounds in medicinal chemistry (El-Helby & Abdel-Wahab, 2005).

Applications in Analytical Chemistry

Compounds containing ethoxycarbonyl and cyano groups have been used to develop selective sensors, such as a samarium(III)-PVC-membrane sensor, illustrating their potential in analytical chemistry and sensor technology (Naddaf & Zamani, 2009).

Mechanism of Action

The mechanism of action of this compound in biological or chemical systems is not available in the literature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for the study and application of this compound would depend on its properties and potential uses. Unfortunately, specific information on future directions for this compound is not available in the literature .

properties

IUPAC Name

sodium;(E)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3.Na/c1-2-14-6(13)4(3-11)5(12)7(8,9)10;/h12H,2H2,1H3;/q;+1/p-1/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEKPLGHRINIQW-FXRZFVDSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)[O-])C#N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/[O-])/C#N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium
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(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium
Reactant of Route 3
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(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium
Reactant of Route 4
(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium

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